2-Hydroxy-5-(naphthalen-1-yl)benzonitrile
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Overview
Description
2-Hydroxy-5-(naphthalen-1-yl)benzonitrile is an organic compound with the molecular formula C17H11NO It is a derivative of benzonitrile, featuring a hydroxyl group and a naphthyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(naphthalen-1-yl)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with naphthyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-hydroxybenzonitrile is reacted with a naphthylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(naphthalen-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-5-(naphthalen-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(naphthalen-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophilic center. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A related compound with similar structural features but different functional groups.
2-Hydroxy-5-nitrobenzonitrile: Another derivative of benzonitrile with a nitro group instead of a naphthyl group.
Uniqueness
2-Hydroxy-5-(naphthalen-1-yl)benzonitrile is unique due to the presence of both a hydroxyl group and a naphthyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-5-naphthalen-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDLUPZKPMDZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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